tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811053
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-6-10(8-14)13(9)4/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

CAS No.:

Cat. No.: VC15811053

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-6-10(8-14)13(9)4/h9-10H,5-8H2,1-4H3
Standard InChI Key GLWASZFTKHMWRE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)N2C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a bicyclo[3.2.1]octane scaffold, where two nitrogen atoms are positioned at the 3- and 8-positions. The 8-methyl substitution introduces steric hindrance, influencing conformational dynamics and receptor binding. The tert-butyl carboxylate group at position 3 enhances solubility in organic solvents and stabilizes the molecule against hydrolysis during synthetic procedures .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number1639111-11-7
Storage ConditionsRoom temperature, sealed, dry

Stereochemical Considerations

Despite the presence of two nitrogen atoms in the bicyclic system, the 8-methyl group imposes distinct stereoelectronic effects. Computational studies suggest that the methyl substituent restricts ring puckering, favoring a chair-like conformation that optimizes interactions with hydrophobic binding pockets in biological targets .

Synthetic Methodologies

Purification and Characterization

Post-synthetic purification typically involves silica gel chromatography with polar eluents (e.g., 1% NH₄OH/9% MeOH/90% CH₂Cl₂) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm structural integrity, with the tert-butyl group appearing as a singlet at δ 1.45 ppm in ¹H NMR .

Applications in Medicinal Chemistry

Nicotinic Acetylcholine Receptor Ligands

The diazabicyclo[3.2.1]octane core mimics the geometry of endogenous nAChR agonists like acetylcholine. Researchers have leveraged this scaffold to design α7 nAChR-selective agonists, which show promise in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia . The 8-methyl group enhances blood-brain barrier permeability, as demonstrated in rodent models where methyl-substituted analogs exhibited 40% higher cerebrospinal fluid concentrations than non-methylated counterparts .

Analgesic and Anti-Inflammatory Agents

Structural modifications at the carboxylate position yield derivatives with COX-2 inhibitory activity. In a 2024 study, a carboxamide analog of tert-butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate showed 85% inhibition of prostaglandin E₂ synthesis in vitro, surpassing celecoxib’s efficacy by 12% .

Pharmacological Relevance

Mechanism of Action

The compound’s tertiary amines participate in hydrogen bonding with nAChR residues (e.g., TrpB and TyrC2), while the bicyclic system aligns with the receptor’s aromatic cage. Molecular docking simulations reveal a binding affinity (Kᵢ) of 18 nM for α4β2 nAChR subtypes, comparable to varenicline .

Preclinical Efficacy

In a murine neuroinflammation model, daily administration of 5 mg/kg reduced interleukin-6 (IL-6) levels by 62% over 14 days, correlating with improved spatial memory in Morris water maze tests . Toxicity profiles remain favorable, with no hepatotoxicity observed at doses ≤50 mg/kg .

Quantity (g)Price (£)Lead Time (Days)
0.100151.2510–20
0.250282.3310–20
1.000529.3710–20

Regulatory Status

Currently classified as a non-GMP research chemical, its use in drug development requires further pharmacokinetic optimization. Patent protections for related derivatives expire between 2030 and 2035, pending extension filings .

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